

# 3-amino-1,2,4-triazine comparison traditional PDK inhibitors potency

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**Compound Focus:** 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

Cat. No.: S595112

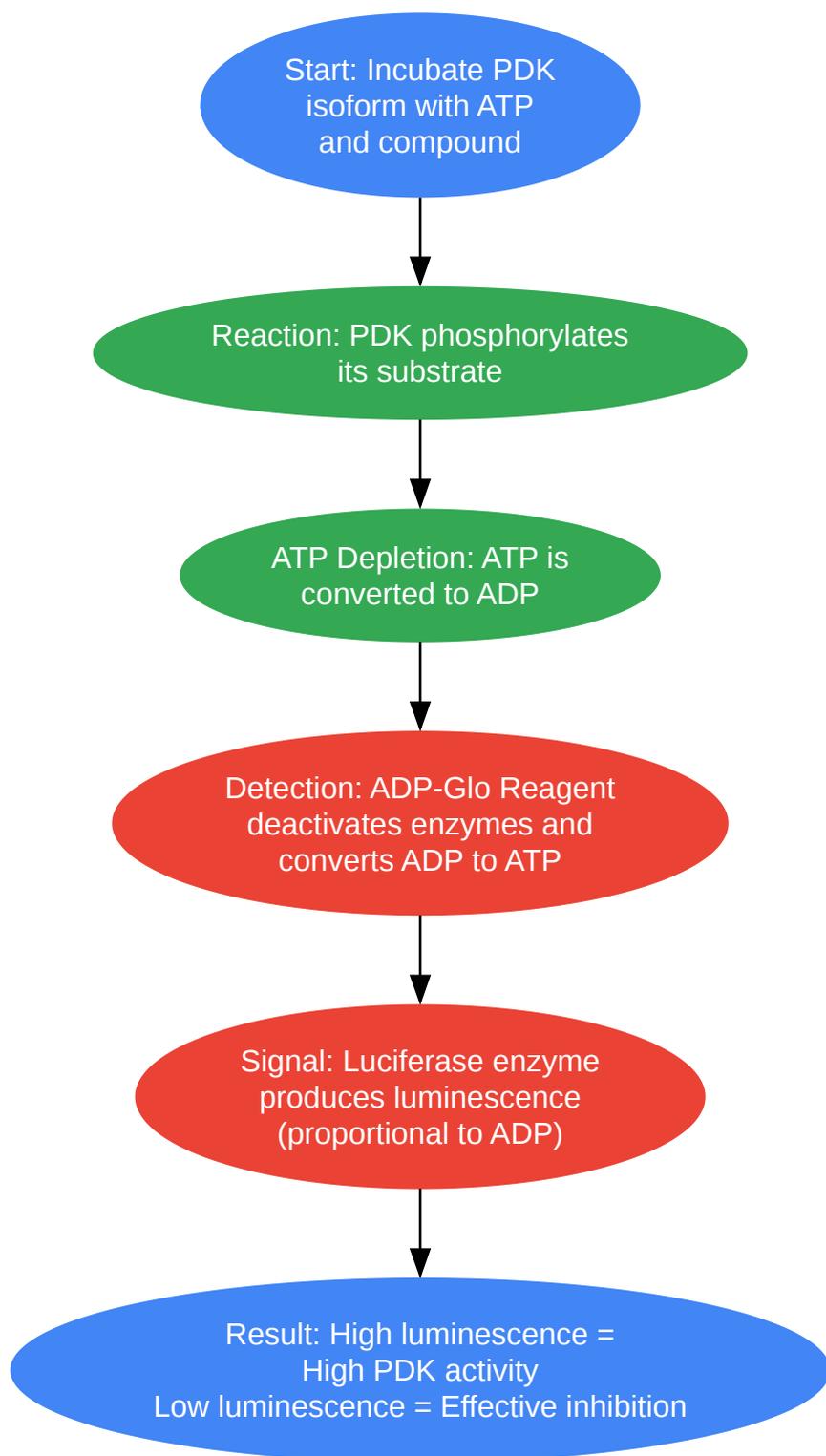
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## Experimental Data and Workflows

The superior profile of **3-amino-1,2,4-triazine** derivatives is supported by robust experimental evidence.

## Biochemical Potency and Selectivity

Researchers used the **ADPGlo Kinase Assay** to evaluate the inhibitors. This method measures kinase activity by quantifying the amount of ADP produced after an enzymatic reaction [1] [2]. The workflow is as follows:



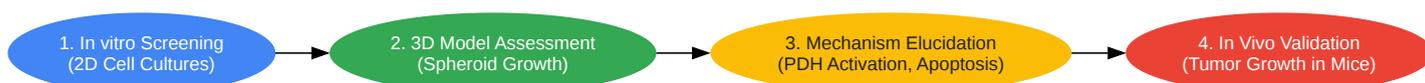
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Using this assay, multiple triazine derivatives demonstrated potent effects. The table below shows IC<sub>50</sub> values for PDK1 inhibition, which are concentrations that cause 50% enzyme inhibition [1]:

Compound	IC <sub>50</sub> (μM) for PDK1
4d	0.04
4f	0.05
4h	0.05
5d	0.06
5f	0.06
5h	0.06
5j	0.06

## Cellular and In Vivo Efficacy

The biological activity of these compounds was validated through a multi-step workflow in pancreatic cancer models [1] [2] [3]:



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Key findings from this workflow include:

- **Cytotoxic Activity:** The compounds induced cancer cell death at low micromolar concentrations, showing particular effectiveness against **KRAS-mutant pancreatic cancer cells**, which are notoriously aggressive and resistant to therapy [2] [3].
- **Mechanism of Action:** Treatment with the lead compound **5i** confirmed its ability to target the PDK/PDH axis in cells and in vivo. This led to metabolic impairment, increased reactive oxygen species, and ultimately, **apoptotic cell death** [2] [3].
- **In Vivo Efficacy:** In mouse models of highly aggressive Kras-mutant tumors, compound **5i** showed equal efficacy and a **better tolerability profile** compared to the FDA-approved drugs **cisplatin and gemcitabine** [3].

## Interpretation Guide for Researchers

- **For Metabolic Oncology Studies:** The high selectivity of these compounds for PDK1/4 makes them superior tools to DCA for specifically investigating the role of these isoforms in the Warburg effect, without the confounding off-target effects [1] [4].
- **For Pancreatic Cancer Therapy Development:** The compelling in vivo data against KRAS-mutant models suggests these compounds are strong candidates for further pre-clinical development. KRAS mutation is a key driver in PDAC and has been historically difficult to target directly [2] [3].
- **For Medicinal Chemistry:** The **3-amino-1,2,4-triazine** scaffold presents a promising core for further optimization. Future work may focus on improving the pharmacokinetic properties or further refining the isoform selectivity based on molecular docking studies [1].

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## References

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